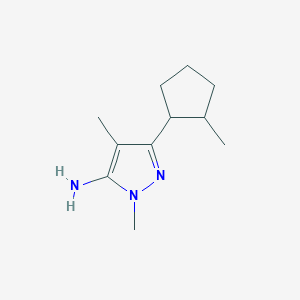

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine

Description

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at positions 1 and 4 and a 2-methylcyclopentyl group at position 3. This cycloaliphatic substituent distinguishes it from other pyrazole-based compounds, which often feature aromatic or linear aliphatic moieties.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

2,4-dimethyl-5-(2-methylcyclopentyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-7-5-4-6-9(7)10-8(2)11(12)14(3)13-10/h7,9H,4-6,12H2,1-3H3 |

InChI Key |

DSUFAICRHCNALR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1C2=NN(C(=C2C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate groups to yield the desired pyrazole derivative.

Substitution Reactions: The introduction of the dimethyl and methylcyclopentyl groups can be achieved through substitution reactions. For instance, the methylcyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using methylcyclopentyl chloride and a Lewis acid catalyst.

Amine Functionalization: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the substituted pyrazole intermediate.

Industrial Production Methods

Industrial production of 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied for their diverse biological activities, with substituent variations at the 3-position of the pyrazole ring significantly influencing pharmacological properties. Below is a detailed comparison of 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine with analogous compounds:

Substituent Diversity and Molecular Properties

Note: Molecular weights for some compounds are estimated based on structural analysis.

Key Research Findings and Implications

Substituent-Driven Selectivity : The 2-methylcyclopentyl group in the target compound may offer superior selectivity in binding to enzymes with deep hydrophobic pockets compared to planar aromatic analogs .

Synthetic Flexibility : Ketone-based synthesis routes enable modular substitution, allowing rapid exploration of structure-activity relationships .

Physicochemical Trade-offs : While cycloaliphatic substituents improve target specificity, they may reduce aqueous solubility compared to pyridinyl or benzodioxin derivatives .

Biological Activity

1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications, based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C11H19N3

- Molecular Weight : 193.28 g/mol

- CAS Number : 1690788-83-0

The compound features a pyrazole ring substituted with two methyl groups and a 2-methylcyclopentyl group, which may influence its biological activity through steric and electronic effects.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various pyrazole derivatives, including 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine. The compound has demonstrated promising results in inhibiting cancer cell proliferation:

- In vitro Studies :

- The compound was tested against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. It exhibited selective cytotoxicity with IC50 values indicating effective inhibition of cell growth .

- For instance, a related pyrazole derivative showed an IC50 value of 3.60 µM against SiHa cells, indicating potent activity .

The biological activity of 1,4-Dimethyl-3-(2-methylcyclopentyl)-1H-pyrazol-5-amine is thought to involve modulation of key cellular pathways:

- Tubulin Polymerization Inhibition : The compound may interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division .

- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells by regulating genes involved in the DNA damage response .

Table of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 3.60 | |

| Cytotoxicity | SiHa | 2.97 | |

| Cytotoxicity | PC-3 | >50 |

Case Study: Antitumor Effects

A study focusing on the antitumor effects of pyrazole compounds highlighted the efficacy of related derivatives in enhancing radiation sensitivity in breast cancer cells. These compounds modulated gene expression linked to DNA repair mechanisms, suggesting their utility as adjuncts in radiotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.